molecular formula C5H5ClN2O2S B047618 4-Chloropyridine-3-sulfonamide CAS No. 33263-43-3

4-Chloropyridine-3-sulfonamide

Cat. No.: B047618
CAS No.: 33263-43-3
M. Wt: 192.62 g/mol
InChI Key: DGIINIBYHCODIH-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2O2S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, which has implications in medicinal chemistry (Tucker, Chenard, & Young, 2015).

  • This compound acts as a novel inhibitor of the zinc enzyme carbonic anhydrase, showing potential in anticancer applications (Sławiński, Szafrański, Vullo, & Supuran, 2013).

  • It aids in understanding the crystal structure of pyridines and their interactions, contributing to knowledge in crystallography and molecular interactions (Mao, Li, Ma, & Song, 2006).

  • The compound has potential as an inhibitor for mild steel corrosion in acidic solutions, indicating its applicability in materials science and corrosion research (Sappani & Karthikeyan, 2014).

  • Chlorinated sulfonamides synthesized from it have shown inhibitory activities against enzymes like urease and butyrylcholinesterase, potentially aiding in Alzheimer's disease research (Rehman et al., 2014).

  • It is being explored for developing antimycobacterial agents with an alternate mechanism of action, indicating its relevance in infectious disease research (Güzel et al., 2009).

  • The compound has shown potential anticancer activity and selectivity towards certain cancer types, such as leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

  • Derivatives of 4-Chloropyridine-3-sulfonamide show antifungal activity against various fungal strains, indicating its potential in antifungal research and treatment (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).

Safety and Hazards

4-Chloropyridine-3-sulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

There is a need for more research on this compound, especially in the context of its potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloropyridine-3-sulfonamide are largely determined by its interactions with other biomolecules. It has been used in the synthesis of 1,2,4-thiadiazine 1,1-dioxides by condensation with heterocyclic methyl carbimidates . This suggests that this compound may interact with enzymes and proteins involved in these reactions.

Molecular Mechanism

It is known to be involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides , suggesting that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

4-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIINIBYHCODIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186904
Record name 4-Chloro-3-pyridinesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33263-43-3
Record name 4-Chloro-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33263-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-pyridinesulfonamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-pyridinesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-pyridinesulphonamide
Source European Chemicals Agency (ECHA)
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Record name 4-CHLORO-3-PYRIDINESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-chloropyridine-3-sulfonamide a promising starting point for developing new antifungal drugs?

A: this compound possesses a chemical structure that makes it amenable to modification, allowing for the creation of diverse derivatives. Research suggests that incorporating the 1,2,4-triazole moiety, a known pharmacophore with antifungal properties, into the this compound scaffold yields compounds with enhanced antifungal activity []. This approach leverages the existing structural features of this compound to create potentially more potent and selective antifungal agents.

Q2: What specific antifungal activity has been observed with derivatives of this compound?

A: Studies have shown that several 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, synthesized from this compound, exhibit promising antifungal activity against various Candida species, including Candida albicans, as well as against Rhodotorula mucilaginosa []. Notably, some of these derivatives demonstrate superior efficacy compared to fluconazole, a commonly used antifungal drug, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL [].

Q3: What is the proposed mechanism of action for these antifungal compounds derived from this compound?

A: While further research is needed to definitively establish the mechanism of action, docking studies suggest that these compounds may target the lanosterol 14α-demethylase enzyme in Candida albicans []. This enzyme plays a crucial role in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Disrupting this pathway could lead to fungal cell death.

Q4: How has the structure of this compound been characterized?

A: Beyond its use as a precursor for antifungal agents, this compound itself has been the subject of structural analysis. The crystal structure of its ammonium salt, ammonium 4-chloropyridine-3-sulfonate, reveals a three-dimensional network stabilized by hydrogen bonds involving the nitrogen and oxygen atoms of the molecule []. This information provides insights into the molecular arrangement and potential interactions of this compound.

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